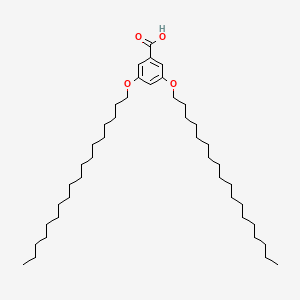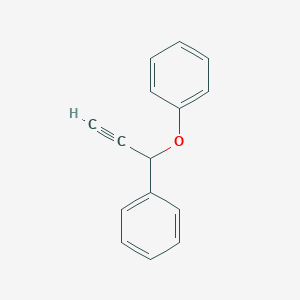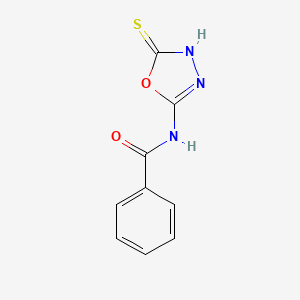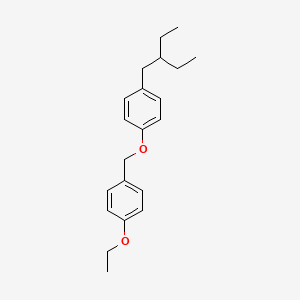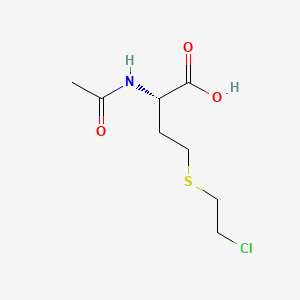
Homocysteine, N-acetyl-S-(2-chloroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homocysteine, N-acetyl-S-(2-chloroethyl)- is a derivative of homocysteine, a sulfur-containing amino acid. This compound is characterized by the presence of an acetyl group and a 2-chloroethyl group attached to the sulfur atom. Homocysteine itself is a non-proteinogenic amino acid that plays a crucial role in the body’s methylation process and is involved in the metabolism of methionine to cysteine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Homocysteine, N-acetyl-S-(2-chloroethyl)- typically involves the acetylation of homocysteine followed by the introduction of the 2-chloroethyl group. The reaction conditions often require the use of acetyl chloride and 2-chloroethanol in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and purification techniques such as crystallization or chromatography, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Homocysteine, N-acetyl-S-(2-chloroethyl)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl or chloroethyl groups.
Substitution: The 2-chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Homocysteine, N-acetyl-S-(2-chloroethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular metabolism and its potential effects on cellular signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of cardiovascular and neurological diseases.
Industry: It may have applications in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Homocysteine, N-acetyl-S-(2-chloroethyl)- involves its interaction with various molecular targets and pathways. The compound can act as a methylation agent, influencing the methylation status of DNA and proteins. It can also interact with enzymes involved in the metabolism of sulfur-containing amino acids, potentially affecting cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylcysteine: A modified form of the amino acid cysteine, used as a precursor to glutathione.
Homocysteine Thiolactone: A cyclic thioester of homocysteine, associated with cardiovascular diseases and neurological abnormalities
Uniqueness
Homocysteine, N-acetyl-S-(2-chloroethyl)- is unique due to the presence of both an acetyl group and a 2-chloroethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Propriétés
Numéro CAS |
113793-52-5 |
|---|---|
Formule moléculaire |
C8H14ClNO3S |
Poids moléculaire |
239.72 g/mol |
Nom IUPAC |
(2S)-2-acetamido-4-(2-chloroethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C8H14ClNO3S/c1-6(11)10-7(8(12)13)2-4-14-5-3-9/h7H,2-5H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1 |
Clé InChI |
GIKPDTMIMLDRLC-ZETCQYMHSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CCSCCCl)C(=O)O |
SMILES canonique |
CC(=O)NC(CCSCCCl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


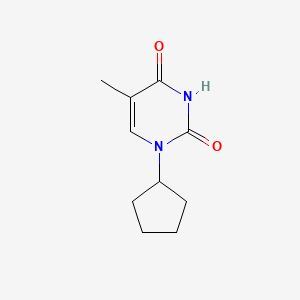
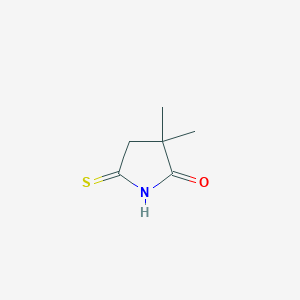
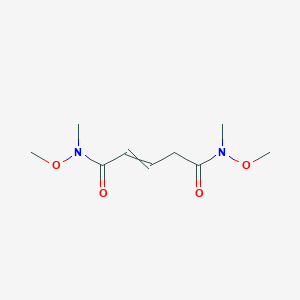
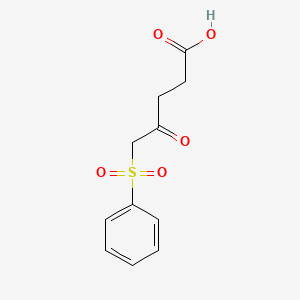


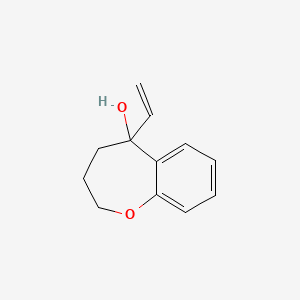


![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
